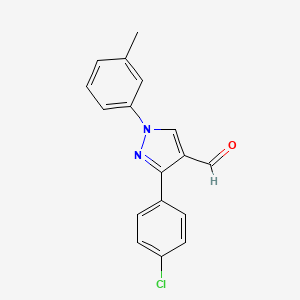
3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a 4-chlorophenyl group and a m-tolyl group attached to the pyrazole ring, with a formyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of 4-chlorophenylhydrazine with m-tolualdehyde in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-methanol.
Substitution: 3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have suggested that it can bind to specific active sites, thereby modulating the activity of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.
3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methoxy group instead of a chlorine atom on the phenyl ring.
Uniqueness
What sets 3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H13ClN2O |
|---|---|
Peso molecular |
296.7 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-(3-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13ClN2O/c1-12-3-2-4-16(9-12)20-10-14(11-21)17(19-20)13-5-7-15(18)8-6-13/h2-11H,1H3 |
Clave InChI |
UEDABVBQWFTQBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



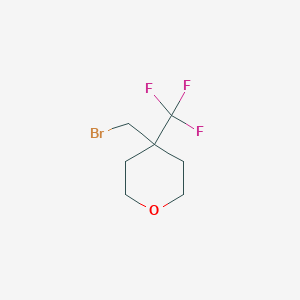
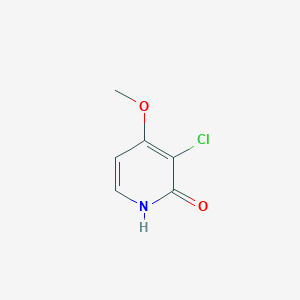
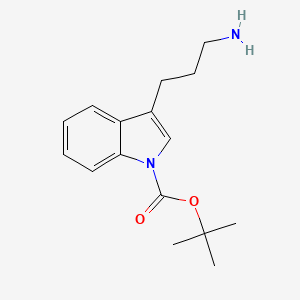
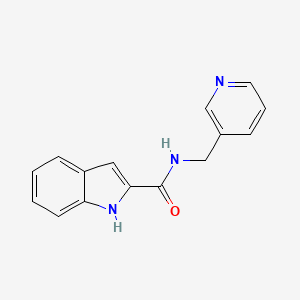
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14868653.png)
![4-{[4-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B14868660.png)

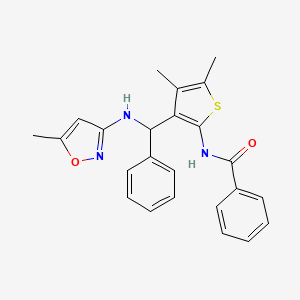
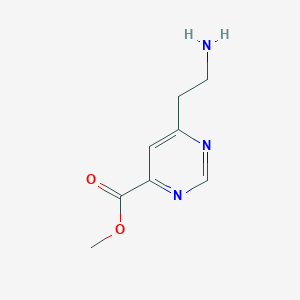
![(4E)-2-(2,4-dimethoxyphenyl)-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methylidene)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14868691.png)
![(1S,2S,4R,5S,7R,8R,10R,13R,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7-diol](/img/structure/B14868696.png)
![3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline](/img/structure/B14868704.png)
![2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868711.png)
